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Introduction

GSK356278 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme
responsible for the degradation of cyclic adenosine monophosphate (CAMP).[1] By inhibiting
PDE4, GSK356278 increases intracellular cAMP levels, a mechanism that has shown
therapeutic potential in treating central nervous system (CNS) disorders.[1] Effective target
engagement within the brain is paramount for the efficacy of any CNS drug candidate.
Therefore, accurate measurement of brain penetration is a critical step in the preclinical and
clinical development of GSK356278.

These application notes provide an overview of key methodologies to assess the brain
penetration of GSK356278, including preclinical evaluation in animal models and clinical
evaluation in humans. Detailed protocols for in vivo microdialysis and brain-to-plasma ratio
determination in rats are provided, alongside a description of a human Positron Emission
Tomography (PET) study.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the brain penetration and
target engagement of GSK356278.

Table 1: Preclinical Pharmacokinetics of GSK356278
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. Administration oo
Species Key Findings Reference
Route

Rat, Marmoset, GSK356278 is a
Cynomolgus Monkey, Oral and Intravenous brain-penetrant PDE4  [1][2]
Ferret inhibitor.[1][2]

Table 2: Human Brain PDE4 Occupancy by GSK356278 Measured by --INVALID-LINK---
rolipram PET[3][4]

Parameter Value

Dose of GSK356278 Single 14 mg oral dose
Mean Plasma Cmax 42.3 ng/mL

PDE4 Occupancy at Tmax 48%

In vivo EC50 46 + 3.6 ng/mL

Reduction in --INVALID-LINK---rolipram whole

_ 17% (p = 0.01)
brain VT at 3h post-dose

Reduction in --INVALID-LINK---rolipram whole
brain VT at 8h post-dose

4%

Signaling Pathway

GSK356278 is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades
cyclic adenosine monophosphate (CAMP), a crucial second messenger in signal transduction
pathways. By inhibiting PDE4, GSK356278 leads to an accumulation of intracellular cAMP,
which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream
targets, including transcription factors like CAMP response element-binding protein (CREB),
leading to changes in gene expression and cellular function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.researchgate.net/publication/262015554_GSK356278_a_Potent_Selective_Brain-Penetrant_Phosphodiesterase_4_Inhibitor_That_Demonstrates_Anxiolytic_and_Cognition-Enhancing_Effects_without_Inducing_Side_Effects_in_Preclinical_Species
https://pubmed.ncbi.nlm.nih.gov/28737056/
https://pubmed.ncbi.nlm.nih.gov/28737056/
https://www.researchgate.net/publication/318660269_Quantification_of_human_brain_PDE4_occupancy_by_GSK356278_A_11_CR-rolipram_PET_study
https://www.benchchem.com/product/b1672383#measuring-gsk356278-brain-penetration
https://www.benchchem.com/product/b1672383#measuring-gsk356278-brain-penetration
https://www.benchchem.com/product/b1672383#measuring-gsk356278-brain-penetration
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672383?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

